(Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione
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Overview
Description
2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a five-membered ring structure with nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- typically involves the condensation of 4-chlorobenzaldehyde with 2,4-imidazolidinedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Types of Reactions:
Oxidation: 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
2-Imidazolidinone: A cyclic derivative of urea, used as a polar solvent and Lewis base.
4-Imidazolidinone: Prepared from phenylalanine, used in various chemical reactions.
Imidazolones: Oxo derivatives of imidazoline, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
NXSHAXRMBPQCIM-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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